N-BOC-4-bromo-3-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-BOC-4-bromo-3-methylaniline, also known as tert-butyl 4-bromo-3-methylphenylcarbamate, is a chemical compound with the molecular formula C12H16BrNO2 and a molecular weight of 286.17 g/mol . This compound is characterized by the presence of a bromine atom at the fourth position and a methyl group at the third position on the aniline ring, with a tert-butoxycarbonyl (BOC) protecting group attached to the nitrogen atom.
Scientific Research Applications
N-BOC-4-bromo-3-methylaniline is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Safety and Hazards
N-BOC-4-bromo-3-methylaniline is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements associated with the compound are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-BOC-4-bromo-3-methylaniline typically involves the protection of 4-bromo-3-methylaniline with a tert-butoxycarbonyl (BOC) group. The reaction is carried out using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO3). The reaction is usually performed in an organic solvent like dichloromethane (DCM) at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: N-BOC-4-bromo-3-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Deprotection Reactions: The BOC protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield 4-bromo-3-methylaniline.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, boronic acid, base (e.g., potassium carbonate), and solvent (e.g., ethanol or toluene).
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dichloromethane (DCM).
Major Products:
Substitution Reactions: Various substituted aniline derivatives depending on the nucleophile used.
Deprotection Reactions: 4-bromo-3-methylaniline.
Mechanism of Action
The mechanism of action of N-BOC-4-bromo-3-methylaniline is primarily related to its role as an intermediate in organic synthesis. The BOC protecting group stabilizes the aniline nitrogen, allowing selective reactions at other positions on the aromatic ring. Upon deprotection, the free amine can participate in various biochemical interactions, including binding to enzymes or receptors, depending on the final structure of the synthesized molecule .
Comparison with Similar Compounds
4-bromo-3-methylaniline: Lacks the BOC protecting group, making it more reactive but less stable for selective reactions.
N-BOC-4-chloro-3-methylaniline: Similar structure with a chlorine atom instead of bromine, which can influence the reactivity and selectivity in chemical reactions.
N-BOC-4-bromoaniline: Lacks the methyl group, affecting the steric and electronic properties of the compound.
Uniqueness: N-BOC-4-bromo-3-methylaniline is unique due to the combination of the BOC protecting group, bromine atom, and methyl group, which provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl N-(4-bromo-3-methylphenyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-8-7-9(5-6-10(8)13)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPPMBXUPCAXHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)OC(C)(C)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90733097 |
Source
|
Record name | tert-Butyl (4-bromo-3-methylphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90733097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
654056-82-3 |
Source
|
Record name | tert-Butyl (4-bromo-3-methylphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90733097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.